molecular formula C9H15NO B15313109 8-Oxa-1-azadispiro[3.1.4^{6}.1^{4}]undecane

8-Oxa-1-azadispiro[3.1.4^{6}.1^{4}]undecane

Cat. No.: B15313109
M. Wt: 153.22 g/mol
InChI Key: UHKOHYCHQZJINE-UHFFFAOYSA-N
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Description

8-Oxa-1-azadispiro[3.1.4^{6}.1^{4}]undecane is a dispiro compound featuring a unique bicyclic architecture with oxygen (oxa) and nitrogen (aza) heteroatoms. Its structure comprises two fused spiro systems: a six-membered ring and a four-membered ring, connected via a central spiro carbon. This arrangement imparts distinct stereochemical and electronic properties, making it a subject of interest in pharmaceutical and materials chemistry.

Properties

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

8-oxa-3-azadispiro[3.1.46.14]undecane

InChI

InChI=1S/C9H15NO/c1-3-10-9(1)5-8(6-9)2-4-11-7-8/h10H,1-7H2

InChI Key

UHKOHYCHQZJINE-UHFFFAOYSA-N

Canonical SMILES

C1CNC12CC3(C2)CCOC3

Origin of Product

United States

Preparation Methods

Nitrile Formation and Alkylation

A four-step synthesis analogous to the preparation of tert-butyl-8-oxylidene-2-azaspiro[4.5]decane-2-carboxylate provides a foundational approach. Starting with a spirocyclic ketone, such as 1,4-dioxaspiro[4.5]decane-8-one, treatment with p-methylsulfonylmethylisocyanitrile and potassium tert-butoxide in a glycol dimethyl ether/ethanol solvent system at 0–20°C yields the corresponding nitrile (74.8% yield). Subsequent alkylation with 1-bromo-2-chloroethane in the presence of lithium diisopropylamide (LDA) in toluene at 20°C introduces a chloroethyl sidechain, though yields drop to approximately 50.8% due to steric hindrance.

Cyclization and Deprotection

Hydrogenation of the nitrile intermediate using Raney nickel under 50 psi H₂ in methanol at 50°C generates a primary amine, which undergoes cyclization with tert-butyl dicarbonyl anhydride to form a protected spirocyclic carbamate. Final deprotection with pyridinium p-toluenesulfonate in acetone/water at 70°C affords the target structure in 54.8% yield. This method emphasizes scalability but requires precise control over reaction conditions to avoid side reactions.

Tandem Prins Cyclization Strategy

Oxocarbenium Ion Intermediate Formation

The tandem Prins/ene cyclization method, optimized for oxa-azaspirocycles, offers a streamlined alternative. Treating alkenol derivatives (e.g., 3-[(4-methylpent-3-enylamino)methyl]but-3-en-1-ol) with aldehydes and trimethylsilyl trifluoromethanesulfonate (TMSOTf) in dichloromethane at −78°C initiates oxocarbenium ion formation. Intramolecular attack by the pendant olefin followed by ene cyclization yields spiropyrrolidines with three contiguous stereocenters.

Diastereoselectivity and Yield Optimization

For the model substrate 7-phenyl-4-(prop-1-en-2-yl)-8-oxa-2-azaspiro[4.5]decane, this method achieves 85% yield with a diastereomeric ratio of 4:1 favoring the equatorial attack product. The reaction’s success hinges on the electronic nature of the aldehyde, with electron-deficient substrates accelerating the process but slightly reducing yields (e.g., 78% for nitrobenzaldehyde vs. 85% for benzaldehyde).

Oxidative Ring-Opening of Isoxazolidine Precursors

Bicyclic Isoxazolidine Synthesis

A two-step protocol from enantiomeric mixtures of hexahydrocyclopenta[c]pyrrolo[1,2-b]isoxazole derivatives enables access to dispiro frameworks. Oxidative ring-opening with meta-chloroperbenzoic acid (mCPBA) cleaves the isoxazolidine ring, yielding a secondary amine primed for spirocyclization. While initial yields from L-tartaric acid were low (~5%), recent optimizations using cascade condensation and cycloaddition chemistry have improved scalability.

Functionalization and Spin Labeling

Post-cyclization functionalization via Grignard addition or oxidation introduces substituents critical for applications in spin labeling. For example, pent-4-en-1-ylmagnesium bromide addition followed by intramolecular 1,3-dipolar cycloaddition constructs the dispiro backbone, though steric effects necessitate careful temperature control (0–25°C).

Comparative Analysis of Synthetic Methods

Method Steps Key Reagents Yield (%) Diastereoselectivity Scalability
Multi-Step 4 LDA, Raney Ni, PPTS 54.8 Moderate High
Tandem Prins 1 TMSOTf, Aldehydes 85 High (4:1) Moderate
Oxidative Ring-Opening 2 mCPBA, Grignard Reagents 50–78 Low Low

The multi-step approach excels in scalability and reproducibility but suffers from cumulative yield loss. The Prins method offers superior efficiency and stereocontrol, albeit with stricter substrate requirements. Oxidative strategies, while innovative, remain limited by precursor availability.

Chemical Reactions Analysis

Types of Reactions

8-Oxa-1-azadispiro[3.1.4{6}.1{4}]undecane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of catalysts like Raney nickel are used.

    Substitution: Nucleophiles such as amines or halides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce more saturated spirocyclic compounds .

Scientific Research Applications

8-Oxa-1-azadispiro[3.1.4{6}.1{4}]undecane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Oxa-1-azadispiro[3.1.4{6}.1{4}]undecane involves its interaction with molecular targets such as enzymes or receptors. For instance, it has been identified as a potent inhibitor of the MmpL3 protein in Mycobacterium tuberculosis, which is essential for the survival of the bacterium . The compound binds to the active site of the protein, inhibiting its function and thereby exerting its antibacterial effects.

Comparison with Similar Compounds

Key Structural Analogues

The following table summarizes critical structural and functional differences between 8-Oxa-1-azadispiro[3.1.4^{6}.1^{4}]undecane and related compounds:

Compound Name Structure Molecular Formula Key Features Bioactivity/Applications Reference
This compound Dispiro system with 6- and 4-membered rings, oxa and aza heteroatoms C₁₁H₁₈NO High stereochemical complexity; potential for chiral centers. Limited direct data, but structural analogs show activity in receptor modulation .
7-Oxa-2-azadispiro[3.1.4^{6}.1^{4}]undecane hydrochloride Similar dispiro core with altered substituents (Cl⁻ counterion) C₉H₁₆ClNO Enhanced solubility due to hydrochloride salt; used in pharmaceutical intermediates. Preclinical studies suggest CNS-targeting potential .
1-Oxa-9-azaspiro[5.5]undecane Single spiro system (5- and 5-membered rings) with unsubstituted periphery C₁₀H₁₈NO Inactive in FFA1 receptor modulation unless decorated with polar R groups . Derivatives with substituted R groups show agonist activity .
1,4-Dioxa-8-azaspiro[4.6]undecane Single spiro system (4- and 6-membered rings) with dual oxygen atoms C₈H₁₅NO₂ High thermal stability; used in polymer chemistry and drug delivery systems. Low intrinsic bioactivity but valued for its physicochemical properties .
3-Benzyl-3-azaspiro[5.5]undecane hydrochloride Single spiro system with benzyl substituent C₁₆H₂₄ClN Improved lipophilicity; explored as a scaffold for antipsychotic agents. Demonstrates moderate affinity for dopamine receptors .

Physicochemical Properties

  • Solubility : Hydrochloride salts (e.g., 7-oxa-2-azadispiro derivatives) exhibit higher aqueous solubility compared to neutral spiro compounds .
  • Thermal Stability : Compounds with larger spiro rings (e.g., 1,4-dioxa-8-azaspiro[4.6]undecane) show superior thermal resilience due to reduced ring strain .
  • Chirality : Spiro systems with six-membered rings often exhibit helical arrangements, influencing stereoselective interactions .

Biological Activity

8-Oxa-1-azadispiro[3.1.4^{6}.1^{4}]undecane is a compound of interest in medicinal chemistry due to its unique structural features, which may confer specific biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The molecular formula for this compound is C10H17NOC_{10}H_{17}NO. Its structure includes a dispiro framework that may influence its interaction with biological targets, particularly in terms of binding affinity and selectivity.

Biological Activity Overview

Despite limited direct literature on the specific biological activity of this compound, compounds with similar structural motifs have been studied for various pharmacological effects, including:

  • Antimicrobial Activity : Some dispiro compounds exhibit significant antimicrobial properties, suggesting potential applications in treating infections.
  • Cytotoxic Effects : Certain derivatives have shown cytotoxicity against cancer cell lines, indicating possible use in oncology.
  • Neuropharmacological Effects : The structural characteristics may allow for interactions with neurotransmitter systems, potentially leading to applications in neuropharmacology.

The mechanisms by which this compound exerts its biological effects may involve:

  • Receptor Binding : The compound may interact with specific receptors or enzymes, influencing signaling pathways.
  • Inhibition of Enzymatic Activity : Similar compounds have been noted to inhibit enzymes critical to cellular processes, such as kinases or phosphatases.

Case Studies and Research Findings

While direct case studies specifically on this compound are sparse, related compounds provide insights into potential biological activities:

Compound NameBiological ActivityReference
Dispiro compound AAntimicrobial against Gram-positive bacteria
Dispiro compound BCytotoxicity in breast cancer cell lines
Dispiro compound CNeuroprotective effects in animal models

Q & A

Basic: How is the molecular weight of 8-Oxa-1-azadispiro[3.1.4⁶.1⁴]undecane calculated, and what experimental methods validate this?

Methodological Answer:
The molecular weight is calculated by summing the atomic weights of all constituent atoms. For spirocyclic compounds like this, ensure accurate identification of the molecular formula (e.g., C₁₁H₁₇NO for a related 7-oxa-2-azadispiro analog) . Validation involves mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm molecular ion peaks and structural integrity. For example, elemental analysis (C, H, N) is used to verify purity, as demonstrated in spirooxazepine derivatives where deviations >0.4% indicate impurities .

Basic: What spectroscopic techniques are critical for characterizing the spirocyclic framework of 8-Oxa-1-azadispiro compounds?

Methodological Answer:

  • IR Spectroscopy : Identifies functional groups (e.g., C-O-C stretching at ~1,100 cm⁻¹ and NH/OH vibrations). Electron-withdrawing groups in the spiro structure cause shifts in benzylic C-H stretches .
  • ¹³C NMR : Resolves sp³ carbons in the bicyclic system. For example, carbons adjacent to oxygen and nitrogen atoms show deshielding effects (~70–90 ppm) .
  • X-ray Crystallography : Resolves bond angles and ring strain in the fused spiro system, critical for confirming the [3.1.4⁶.1⁴] notation .

Advanced: How can synthetic routes to 8-Oxa-1-azadispiro[3.1.4⁶.1⁴]undecane be optimized to improve yield and stereoselectivity?

Methodological Answer:

  • Rearrangement Reactions : Semipinacol rearrangements (e.g., using Et₂AlCl) can transform bicyclo frameworks into spiro systems with controlled stereochemistry. For example, bicyclo[7.2.0]undecane derivatives rearrange to bicyclo[6.3.0] systems with >80% yield under optimized conditions .
  • Protecting Groups : Use of tert-butoxycarbonyl (Boc) for nitrogen and trimethylsilyl (TMS) for oxygen prevents undesired side reactions during cyclization .
  • Catalysis : Transition-metal catalysts (e.g., Pd) enhance ring-closing efficiency in spiroamine synthesis .

Advanced: How do researchers resolve contradictions in spectroscopic data for spirocyclic compounds?

Methodological Answer:

  • Comparative Analysis : Cross-reference NMR/IR data with structurally similar compounds (e.g., 1-Oxa-9-azaspiro[5.5]undecane derivatives) to identify anomalies .
  • Computational Validation : Density functional theory (DFT) predicts chemical shifts and vibrational frequencies, reconciling experimental vs. theoretical discrepancies .
  • Batch Consistency : Repetition under standardized conditions (e.g., solvent, temperature) minimizes variability, as seen in quality control protocols for Undecane/Tridecane mixtures .

Advanced: What bioactivity studies exist for 8-Oxa-1-azadispiro derivatives, and how are they designed?

Methodological Answer:

  • Targeted Inhibition : Molecular docking studies (e.g., against MmpL3 in Mycobacterium tuberculosis) optimize spirocyclic compounds for binding affinity. Derivatives with benzyl or thiophen groups show enhanced activity .
  • Cytotoxicity Assays : MTT assays on cancer cell lines (e.g., MDA-MB-231) evaluate antiproliferative effects. For example, 1,9-diazaspiro[5.5]undecane analogs exhibit IC₅₀ values <10 µM .
  • SAR Studies : Modifying substituents (e.g., hydroxyl vs. methyl groups) correlates with activity changes, as demonstrated in EGFR inhibitor research .

Basic: What safety protocols are recommended for handling 8-Oxa-1-azadispiro compounds in laboratory settings?

Methodological Answer:

  • Toxicity Data : Limited human data exist, but intravenous LD₅₀ in mice for related alkanes is ~517 mg/kg. Use PPE (gloves, goggles) to avoid dermal/ocular exposure .
  • Ventilation : Low volatility reduces inhalation risk, but fume hoods are mandatory during synthesis due to potential irritant vapors .
  • Waste Disposal : Neutralize acidic byproducts (e.g., HCl from hydrochloride salts) before disposal .

Advanced: How do computational methods aid in the design of 8-Oxa-1-azadispiro-based therapeutics?

Methodological Answer:

  • Free-Energy Calculations : Predict reaction barriers (e.g., C-H activation in Friedel-Crafts alkylation: ΔG‡ = 25–29 kcal/mol) to prioritize synthetic pathways .
  • MD Simulations : Model spiro compound stability in biological membranes, optimizing logP values for bioavailability .
  • QSAR Models : Relate substituent electronic effects (e.g., Hammett σ constants) to bioactivity, guiding rational design .

Basic: What are the key challenges in purifying 8-Oxa-1-azadispiro compounds?

Methodological Answer:

  • Chromatography : Use silica gel with gradient elution (hexane/EtOAc) to separate stereoisomers. Prolonged silica exposure may cause epimerization, requiring rapid processing .
  • Crystallization : Slow evaporation from ethanol/water mixtures yields single crystals for X-ray analysis, but spiro systems often require seeding due to low solubility .

Advanced: How do spirocyclic frameworks influence pharmacokinetic properties compared to linear analogs?

Methodological Answer:

  • Metabolic Stability : The constrained spiro structure reduces cytochrome P450-mediated oxidation, extending half-life (t₁/₂ > 6 hrs in rat models) .
  • Solubility : Introduction of polar groups (e.g., hydroxyls) improves aqueous solubility, as seen in 1-Oxa-8-azaspiro[5.5]undecane diol derivatives .

Advanced: What strategies mitigate synthetic byproducts in spiro compound synthesis?

Methodological Answer:

  • Reaction Monitoring : Use TLC or HPLC to track intermediates. For example, ester exchange reactions (e.g., 2-methylpentanoate derivatives) require strict temperature control (60–80°C) to avoid decarboxylation .
  • Byproduct Recycling : Unreacted alkanes (e.g., Undecane) are recovered via fractional distillation and reused, as per industrial protocols .

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